molecular formula C8H7ClOS B106466 1-(4-Chlorophenyl)-2-mercaptoethanone CAS No. 23081-12-1

1-(4-Chlorophenyl)-2-mercaptoethanone

Cat. No.: B106466
CAS No.: 23081-12-1
M. Wt: 186.66 g/mol
InChI Key: NCTJLYBMQJZUQP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-mercaptoethanone is a synthetic intermediate of high interest in medicinal chemistry for the development of novel therapeutic agents. Its structure incorporates both a 4-chlorophenyl group and a reactive thiol, making it a versatile precursor for the synthesis of diverse heterocyclic compounds . Researchers can utilize this compound to build complex molecular scaffolds, such as prop-2-en-1-one (chalcone) derivatives, which are known to exhibit significant anti-inflammatory activity by inhibiting superoxide anion production and elastase release in human neutrophils . Furthermore, the chlorophenyl moiety is a common feature in many bioactive molecules, including topoisomerase IIα catalytic inhibitors with antiproliferative activity against cancer cell lines . The thiol group allows for further functionalization, enabling its use in constructing hybrid molecules that can target multiple pathways simultaneously, a promising strategy in oncology drug development . The presence of the thiol also suggests potential as a disulfide bond reducing agent in biochemical assays, similar to the application of 2-mercaptoethanol, which is commonly used to maintain protein activity by inhibiting the oxidation of free sulfhydryl residues .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-2-sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTJLYBMQJZUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CS)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448381
Record name 1-(4-chlorophenyl)-2-mercaptoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23081-12-1
Record name 1-(4-chlorophenyl)-2-mercaptoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Utility and Advanced Chemical Transformations Involving 1 4 Chlorophenyl 2 Mercaptoethanone

Role as a Synthetic Intermediate

The presence of two reactive centers in 1-(4-chlorophenyl)-2-mercaptoethanone makes it a key building block in the synthesis of various commercially important chemicals. Its application spans the pharmaceutical, dye, and agrochemical industries, where it serves as a precursor to complex molecular architectures.

Precursor in Pharmaceutical Synthesis

The structural motif of this compound is particularly well-suited for the synthesis of sulfur-containing heterocyclic compounds, a class of molecules with a broad spectrum of biological activities. One of the most prominent applications is in the synthesis of thiazole derivatives. The Hantzsch thiazole synthesis, a classic method for the preparation of thiazoles, involves the reaction of an α-haloketone with a thioamide. wikipedia.org While this compound itself is not an α-haloketone, its precursor, 2-chloro-1-(4-chlorophenyl)ethanone, is a common starting material for this reaction. The resulting 2-amino-4-(4-chlorophenyl)thiazole derivatives are scaffolds of significant interest in medicinal chemistry, with demonstrated potential as anticancer agents.

Furthermore, the mercapto group of this compound can be utilized in cyclization reactions to form a variety of heterocyclic systems. For instance, it can react with appropriate precursors to generate thiazolidinones and other related sulfur-containing heterocycles, which are known to exhibit a range of pharmacological properties.

Intermediate in Dyes and Agrochemical Production

The chromophoric properties of molecules derived from this compound lend themselves to applications in the dye industry. The synthesis of disperse azo dyes, for example, can utilize intermediates derived from this compound. ijirset.commdpi.complantarchives.orggoogle.comekb.eg The general strategy involves the diazotization of an aromatic amine and subsequent coupling with a suitable coupling component, which can be a derivative of this compound. The resulting azo compounds often exhibit intense colors and can be used for dyeing synthetic fibers like polyester.

In the field of agrochemicals, the thiazole ring system, readily accessible from precursors of this compound, is a key structural feature in many fungicides. wikipedia.orgmdpi.com The fungicidal activity of these compounds is often attributed to the specific substitution pattern on the thiazole ring, which can be readily modulated through the choice of starting materials in the Hantzsch synthesis.

Reactivity Pathways of the Mercapto Group

The sulfur atom in the mercapto group of this compound is highly nucleophilic, making it susceptible to a variety of chemical transformations. This reactivity is central to its utility as a synthetic intermediate.

Nucleophilic Additions and Conjugate Additions (e.g., Thia-Michael Additions)

The mercapto group can readily participate in nucleophilic addition reactions. A notable example is the Thia-Michael addition, where the thiol adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. While specific studies on this compound in this context are not widely reported, the general reactivity of thiols in Michael additions is well-established. For instance, the iodine-catalyzed addition of 2-mercaptoethanol to chalcone derivatives, which share a similar α,β-unsaturated ketone framework, proceeds with high efficiency. acgpubs.org This suggests that this compound would be a competent nucleophile in similar reactions.

The general scheme for a Thia-Michael addition is as follows:

Scheme 1: General Representation of a Thia-Michael Addition

This reaction is a powerful tool for carbon-sulfur bond formation and is widely used in organic synthesis.

Thiol Functionalization Reactions

The mercapto group of this compound can undergo a range of functionalization reactions, including alkylation and oxidation.

Alkylation: The sulfur atom can be readily alkylated by reacting with alkyl halides or other electrophilic carbon sources. This reaction leads to the formation of thioethers. The general reaction is as follows:

Scheme 2: Alkylation of a Thiol to a Thioether

Oxidation to Disulfides: Thiols can be oxidized to form disulfides under mild conditions. This is a common reaction for mercaptans and can be achieved using a variety of oxidizing agents, including iodine or air in the presence of a suitable catalyst. google.combiolmolchem.comorganic-chemistry.org

Scheme 3: Oxidation of a Thiol to a Disulfide

This reaction is reversible, and the disulfide bond can be cleaved back to the thiol under reducing conditions. This thiol-disulfide interchange is a key process in many biological systems.

Reactivity Pathways of the Carbonyl Group

The carbonyl group in this compound is an electrophilic center and can undergo a variety of nucleophilic addition and condensation reactions.

One important class of reactions is condensation with active methylene (B1212753) compounds, such as in the Knoevenagel condensation. wikipedia.orgrsc.orgsigmaaldrich.comsigmaaldrich.comthermofisher.com In this reaction, the carbonyl group reacts with a compound containing a methylene group flanked by two electron-withdrawing groups in the presence of a basic catalyst. The initial adduct typically undergoes dehydration to yield an α,β-unsaturated product.

Scheme 4: Knoevenagel Condensation

Where Z and Z' are electron-withdrawing groups.

Another significant reaction of the carbonyl group is the Gewald reaction, which is used for the synthesis of 2-aminothiophenes. nih.govimpactfactor.orgpharmaguideline.comwikipedia.orgorganic-chemistry.orgumich.edunih.gov This multicomponent reaction involves the condensation of a ketone, a cyanoester, and elemental sulfur in the presence of a base. The carbonyl group of this compound could potentially serve as the ketone component in this reaction, leading to the formation of highly substituted thiophene derivatives.

The Paal-Knorr synthesis is another powerful method for the construction of five-membered heterocycles, including furans, pyrroles, and thiophenes, from 1,4-dicarbonyl compounds. pharmaguideline.comwikipedia.orgalfa-chemistry.comorganic-chemistry.orgjoechem.ioorganic-chemistry.org While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to such structures, which can then undergo cyclization to form the desired heterocyclic ring.

Cyclization Reactions and Heterocycle Formation

The presence of both a ketone and a thiol group makes this compound an excellent precursor for the synthesis of various sulfur-containing heterocycles.

1,3-Oxathiolanes: The ketone functional group of this compound can react with 2-mercaptoethanol under acidic conditions, such as in the presence of boron trifluoride, to form 1,3-oxathiolane derivatives. acs.orgacs.org This condensation reaction provides an efficient route to spirocyclic oxathiolanes. acs.org The reaction involves the acid-catalyzed addition of both the thiol and hydroxyl groups of 2-mercaptoethanol to the ketone's carbonyl carbon.

Table 3: Synthesis of a 1,3-Oxathiolane Derivative.
Reactant 1Reactant 2CatalystProduct
This compound2-MercaptoethanolBF₃4'-(4-Chlorophenyl)-4'-(mercaptomethyl)-1,3-oxathiolane (spiro compound)

Thiazoles: Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comresearchgate.net While this compound is an α-mercapto ketone, its corresponding α-haloketone, 2-chloro-1-(4-chlorophenyl)ethanone, is the direct precursor in this classic synthesis. nih.gov The reaction of 2-chloro-1-(4-chlorophenyl)ethanone with various thioamides (like thiourea (B124793) or substituted thioureas) leads to the formation of a wide range of 2-amino-4-(4-chlorophenyl)thiazole derivatives. scielo.brresearchgate.netnih.gov The mechanism begins with the nucleophilic sulfur of the thioamide attacking the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

Table 4: Hantzsch Synthesis of 4-(4-Chlorophenyl)thiazole Derivatives.
α-Haloketone PrecursorThioamideThiazole Product
2-Chloro-1-(4-chlorophenyl)ethanoneThiourea4-(4-Chlorophenyl)thiazol-2-amine
2-Chloro-1-(4-chlorophenyl)ethanoneN-Phenylthiourea4-(4-Chlorophenyl)-N-phenylthiazol-2-amine
2-Bromo-1-(4-chlorophenyl)ethanoneThioacetamide4-(4-Chlorophenyl)-2-methylthiazole

Derivatives of this compound can be designed to undergo intramolecular cyclization, a powerful strategy for constructing cyclic molecules. nih.gov For instance, the thiol group can be alkylated with a bifunctional reagent, such as a dihaloalkane (e.g., 1,3-dibromopropane), to introduce an electrophilic center into the molecule. Subsequent treatment with a base can generate an enolate at the α-carbon, which can then perform an intramolecular nucleophilic attack on the electrophilic center, leading to the formation of a new ring. This approach allows for the synthesis of various cyclic thioethers. The size of the resulting ring is dependent on the length of the alkylating agent used. Such cyclizations are fundamental in building complex molecular architectures from simpler, linear precursors. thieme-connect.de

Table 5: Plausible Intramolecular Cyclization Pathway.
Starting MaterialReaction StepsCyclic Product
This compound1. Alkylation with 1,3-dibromopropane. 2. Base-induced intramolecular cyclization.2-(4-Chlorobenzoyl)tetrahydro-2H-thiopyran
This compound1. Alkylation with 1,2-dibromoethane. 2. Base-induced intramolecular cyclization.2-(4-Chlorobenzoyl)tetrahydrothiophene

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-(4-Chlorophenyl)-2-mercaptoethanone by probing the magnetic properties of its atomic nuclei, primarily 1H and 13C.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons adjacent to the carbonyl and sulfur atoms, and the thiol proton.

The aromatic region will likely show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group (H-2' and H-6') are expected to be deshielded due to the electron-withdrawing nature of the ketone and will appear as a doublet at a downfield chemical shift, typically in the range of 7.8-8.0 ppm. The protons meta to the carbonyl group (H-3' and H-5'), being ortho to the chlorine atom, will also be influenced by its electronic effects and are expected to resonate as a doublet at a slightly upfield position, generally around 7.4-7.6 ppm.

The methylene protons (-CH2-) are situated between the electron-withdrawing carbonyl group and the sulfur atom. This environment is expected to cause a significant downfield shift, likely appearing as a singlet in the region of 3.5-4.5 ppm. The absence of adjacent protons would result in a singlet multiplicity.

The thiol proton (-SH) is known for its variable chemical shift, which is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and could be found over a wide range, from approximately 1.5 to 4.0 ppm. Its integration value would correspond to one proton.

Predicted 1H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6' (Aromatic)7.8 - 8.0d~8-92H
H-3', H-5' (Aromatic)7.4 - 7.6d~8-92H
-CH2-3.5 - 4.5s-2H
-SH1.5 - 4.0br s-1H

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the methylene carbon.

The carbonyl carbon (C=O) is highly deshielded and will appear at a significant downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will exhibit four distinct signals. The carbon atom attached to the chlorine (C-4') will be in the range of 138-142 ppm. The quaternary carbon of the benzene ring attached to the carbonyl group (C-1') is expected around 134-138 ppm. The two equivalent aromatic carbons ortho to the carbonyl group (C-2' and C-6') will likely resonate between 129 and 132 ppm, while the two equivalent carbons meta to the carbonyl (C-3' and C-5') are expected in the 128-130 ppm region.

The methylene carbon (-CH2-) attached to the carbonyl group and the sulfur atom will be found in the aliphatic region of the spectrum, with an expected chemical shift in the range of 35-45 ppm.

Predicted 13C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O190 - 200
C-1' (Aromatic)134 - 138
C-4' (Aromatic)138 - 142
C-2', C-6' (Aromatic)129 - 132
C-3', C-5' (Aromatic)128 - 130
-CH2-35 - 45

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment of signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : A homonuclear correlation experiment that would show correlations between coupled protons. In the case of this compound, a cross-peak would be expected between the aromatic protons on adjacent carbons (H-2'/H-3' and H-5'/H-6'), confirming their connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms. For example, it would show a correlation between the methylene proton signal and the methylene carbon signal, as well as correlations between the aromatic proton signals and their directly attached aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. For a small molecule like this compound, it could potentially show through-space interactions between the methylene protons and the ortho-aromatic protons (H-2' and H-6'), confirming their relative orientation.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone is expected in the region of 1680-1700 cm-1. The aromatic C=C stretching vibrations will likely appear as a series of bands in the 1400-1600 cm-1 region. The C-Cl stretching vibration of the chlorophenyl group typically gives rise to a strong band in the fingerprint region, around 1090-1100 cm-1. The S-H stretching vibration of the thiol group is often weak and may be observed in the range of 2550-2600 cm-1. The C-H stretching vibrations of the aromatic ring will appear above 3000 cm-1, while the C-H stretching of the methylene group will be just below 3000 cm-1.

Predicted FT-IR Spectral Data for this compound
Vibrational ModePredicted Wavenumber (cm-1)Intensity
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium
S-H Stretch2550 - 2600Weak
C=O Stretch (Ketone)1680 - 1700Strong
Aromatic C=C Stretch1400 - 1600Medium-Strong
C-Cl Stretch1090 - 1100Strong

Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration, while strong in the IR, is also expected to be a prominent band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong Raman signals. The S-H stretching vibration, which is weak in the IR, can sometimes be more readily observed in the Raman spectrum. The C-S stretching vibration, expected in the 600-800 cm-1 region, is also typically more intense in the Raman spectrum than in the IR. The symmetric vibrations of the substituted benzene ring are often strong in the Raman spectrum, providing further structural information.

Predicted Raman Spectral Data for this compound
Vibrational ModePredicted Wavenumber (cm-1)Intensity
Aromatic C-H Stretch> 3000Medium
S-H Stretch2550 - 2600Medium
C=O Stretch (Ketone)1680 - 1700Strong
Aromatic Ring Breathing~1000Strong
C-S Stretch600 - 800Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z of an ion with very high accuracy, typically to four or five decimal places. researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.gov Instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers provide the high resolving power necessary to distinguish between ions with very similar nominal masses but different elemental compositions. nih.govresearchgate.net

For this compound (C₈H₇ClOS), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass of its molecular ion with the theoretically calculated mass. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern that further aids in formula confirmation.

Table 1: Expected HRMS Data for the Molecular Ion of this compound This table is illustrative and based on theoretical calculations.

Ion FormulaIsotopeCalculated m/z
[C₈H₇³⁵ClOS]⁺M186.0011
[C₈H₇³⁷ClOS]⁺M+2187.9982
[C₈H₇³⁵ClO³⁴S]⁺M+2187.9968

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment. nih.govnih.gov The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion (M⁺) peak and various fragment ion peaks. nih.gov The fragmentation pattern provides crucial information about the molecule's structure. libretexts.org

In the EI-MS of this compound, the molecular ion peak would be expected at m/z 186 (for the ³⁵Cl isotope) and 188 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. Key fragmentation pathways for α-ketosulfides would likely involve:

α-Cleavage: The most common fragmentation for ketones involves cleavage of the bond adjacent to the carbonyl group. miamioh.edu This could lead to the loss of the •CH₂SH radical to form the stable 4-chlorobenzoyl cation at m/z 139/141.

Benzylic Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring could generate a chlorophenyl cation at m/z 111/113.

Loss of CO: The 4-chlorobenzoyl cation (m/z 139/141) could further fragment by losing a neutral carbon monoxide (CO) molecule, resulting in the chlorophenyl cation at m/z 111/113. miamioh.edu

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound This table is illustrative and based on established fragmentation patterns of aromatic ketones.

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonProposed Structure
186/188Molecular Ion [M]⁺•[C₆H₄ClCOCH₂SH]⁺•
139/141[M - CH₂SH]⁺[C₆H₄ClCO]⁺
111/113[C₆H₄Cl]⁺[C₆H₄Cl]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq This technique is particularly useful for characterizing compounds containing chromophores, such as aromatic systems and conjugated π-systems. uobabylon.edu.iqlibretexts.org

The structure of this compound contains two primary chromophores: the chlorophenyl ring and the carbonyl group. The UV-Vis spectrum is expected to display absorptions corresponding to:

π → π* transitions: These higher-energy transitions are associated with the aromatic ring and the C=O double bond. For substituted benzenes, absorptions typically occur below 280 nm. nist.gov

n → π* transitions: This lower-energy, and thus longer-wavelength, transition involves the promotion of a non-bonding electron (from the oxygen or sulfur atom) to an anti-bonding π* orbital of the carbonyl group. For α,β-unsaturated ketones, this band is often observed between 300 and 350 nm. researchgate.net

The solvent used can influence the position of these absorption maxima (λ_max). researchgate.net Polar solvents can stabilize the ground state of the n-electrons, leading to a blue shift (hypsochromic shift) of the n → π* transition.

Table 3: Expected UV-Vis Absorption Data for this compound This table is illustrative and based on typical values for substituted acetophenones and α-mercaptoketones.

SolventExpected λ_max (nm)Transition Type
Hexane~250-260π → π* (Aromatic)
~320-340n → π* (Carbonyl)
Ethanol (B145695)~250-260π → π* (Aromatic)
~310-330n → π* (Carbonyl)

X-ray Diffraction (XRD) and Single Crystal X-ray Analysis

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional atomic structure of a molecule. nih.gov It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing.

For this compound, a single crystal X-ray analysis would definitively confirm its molecular structure. Key structural parameters that would be determined include:

The planarity of the chlorophenyl ring.

The bond lengths of C=O, C-S, and S-H bonds.

The torsion angles describing the orientation of the mercaptoethyl group relative to the aromatic ring. For example, in the related compound 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, the dihedral angle between the two aromatic rings is 40.11 (16)°. nih.gov

Intermolecular interactions, such as potential hydrogen bonds involving the thiol hydrogen (S-H) and the carbonyl oxygen (C=O), which would influence how the molecules arrange themselves in the crystal lattice.

Table 4: Illustrative Crystallographic Data for a Related α-Thioketone Data from a representative organic molecule to illustrate typical parameters obtained from a single crystal X-ray analysis.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.102
b (Å)14.595
c (Å)5.510
β (°)92.309
Volume (ų)1133.2
Z (molecules/unit cell)4

Source: Illustrative data adapted from a related structure. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations are instrumental in modeling the behavior of 1-(4-Chlorophenyl)-2-mercaptoethanone. Through various levels of theory and basis sets, researchers can predict its geometry, vibrational modes, electronic structure, and reactivity.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the coordinates of the atoms corresponding to the lowest energy on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Conformational analysis is also crucial, particularly concerning the rotation around the C-C and C-S single bonds. By mapping the potential energy surface as a function of the dihedral angles, the global minimum energy conformer can be identified. This stable structure is the basis for all subsequent computational analyses.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C=O Data not available
C-S Data not available
S-H Data not available
C-Cl Data not available
Bond Angle O=C-C Data not available
C-C-S Data not available
C-S-H Data not available

Specific computational data for the optimized geometry of this compound is not available in the public domain literature.

Once the molecule's geometry is optimized, vibrational frequency calculations can be performed. These theoretical calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. By comparing these theoretical spectra with experimentally obtained spectra, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure.

Table 2: Calculated Vibrational Frequencies and Assignments

Vibrational Mode Calculated Wavenumber (cm⁻¹)
C=O stretch Data not available
S-H stretch Data not available
C-S stretch Data not available
C-Cl stretch Data not available

Specific theoretical vibrational frequency data for this compound is not available in the provided search results.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide quantitative measures of the molecule's reactivity.

Table 3: FMO Properties and Global Reactivity Descriptors

Parameter Symbol Value
HOMO Energy EHOMO Data not available
LUMO Energy ELUMO Data not available
Energy Gap ΔE Data not available
Electronegativity χ Data not available
Chemical Hardness η Data not available

Calculated FMO analysis data for this compound could not be located in the searched literature.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate different potential values. Typically, red regions signify negative electrostatic potential, indicating areas rich in electrons and prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas denote intermediate potentials. The MEP map is invaluable for predicting intermolecular interactions and the reactive sites of a molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. volkamerlab.org By solving Newton's laws of motion for a system of interacting particles, MD simulations generate a trajectory that describes the positions and velocities of all particles, as well as the system's potential energy. volkamerlab.org This approach allows for the exploration of conformational changes, the study of interactions with solvent molecules, and the prediction of binding affinities with biological targets.

For this compound, MD simulations could be employed to understand its behavior in various environments, such as in aqueous solution or interacting with a lipid bilayer, which is crucial for predicting its bioavailability and transport properties. mdpi.com Simulations can reveal how the molecule flexes and rotates, and how its functional groups (the chlorophenyl ring, carbonyl group, and thiol group) interact with their surroundings through hydrogen bonds, van der Waals forces, and electrostatic interactions.

In the context of drug design, MD simulations are invaluable for studying the stability of a ligand within a protein's binding pocket. nih.gov If this compound were being investigated as an inhibitor for a specific enzyme, MD simulations could model its entry into the active site, the conformational changes in both the ligand and the protein upon binding, and the key interactions that stabilize the complex. sciepub.com The duration of these simulations can range from picoseconds to microseconds, providing a dynamic picture of the binding process that is complementary to the static information obtained from methods like molecular docking. volkamerlab.org

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for investigating the electronic structure and intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity. nih.gov

For this compound, DFT calculations can be used to optimize its three-dimensional structure and compute a wide range of electronic and thermodynamic descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. mdpi.com

The table below presents a set of theoretical global reactivity descriptors calculated for a structurally related chlorophenyl-containing compound, dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate, which serve as an illustrative example of the data that can be obtained for this compound through similar DFT calculations. mdpi.com

ParameterSymbolFormulaIllustrative Value (eV) mdpi.com
HOMO EnergyEHOMO--5.0279
LUMO EnergyELUMO--1.3350
Ionization PotentialI-EHOMO5.0279
Electron AffinityA-ELUMO1.3350
Chemical Potentialµ-(I + A) / 2-3.1814
Chemical Hardnessη(I - A) / 21.8465
Electrophilicity Indexωµ2 / 2η2.7383

Data is for illustrative purposes, derived from calculations on a related molecule. mdpi.com

Theoretical Mechanistic Studies of Reactions

Theoretical calculations are a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways and transition states that are often difficult or impossible to observe experimentally. By mapping the potential energy surface of a reaction, computational methods can determine activation energies, reaction enthalpies, and the structures of transient intermediates. researchgate.net

For this compound, which possesses multiple reactive sites, theoretical studies can predict its behavior in various chemical transformations. The carbonyl group is susceptible to nucleophilic addition, while the α-carbon can undergo substitution or deprotonation. The thiol group can act as a nucleophile, be oxidized, or undergo deprotonation. DFT calculations can be used to model these potential reactions, for instance, the reaction with a nucleophile like an amine or an alkoxide. mdpi.com

By calculating the Gibbs free energy of activation for competing pathways, researchers can predict which reaction is kinetically favored. mdpi.com For example, in a reaction involving a base, theoretical studies could determine whether proton abstraction from the thiol group or the α-carbon is the more likely initial step. Furthermore, the Intrinsic Reaction Coordinate (IRC) method can be used to trace the reaction path from the transition state down to the reactants and products, confirming that the calculated transition state correctly connects the intended species. nih.gov

These mechanistic studies provide invaluable insights into reaction selectivity (chemo-, regio-, and stereoselectivity). For instance, in the catalytic coupling of mercaptans, DFT has been used to elucidate the fundamental reactive steps and identify the rate-limiting stages of the process. utwente.nl Similar approaches applied to this compound could guide the development of new synthetic routes for creating more complex molecules or predict its degradation pathways in biological or environmental systems. researchgate.netnih.gov

Coordination Chemistry of 1 4 Chlorophenyl 2 Mercaptoethanone

Ligand Properties of the Mercaptoethanone Moiety

The coordination behavior of 1-(4-chlorophenyl)-2-mercaptoethanone is dictated by the electronic and structural characteristics of its mercaptoethanone core. The interplay between its tautomeric forms and the nature of its sulfur and oxygen donor atoms defines its role as a versatile chelating agent.

Like other compounds containing a keto group adjacent to a thiol, this compound can theoretically exist in a tautomeric equilibrium between the keto-thiol form and the enol-thioketone form. This equilibrium is a fundamental aspect of its chemistry, influencing which donor atoms are available for coordination.

Keto-thiol form : Cl-C₆H₄-C(=O)-CH₂-SH

Enol-thioketone form : Cl-C₆H₄-C(OH)=CH-S (less common) or more accurately the enethiol form Cl-C₆H₄-C(OH)=CHS-H

In most cases, the keto-thiol tautomer is the more stable and predominant form. Upon interaction with a metal ion, the acidic proton of the thiol group is typically lost, leading to the formation of a thiolate. This deprotonation stabilizes the ligand, which then acts as a monoanionic bidentate ligand. The coordination can then proceed through the resulting thiolate sulfur and the carbonyl oxygen, locking the ligand into a specific isomeric form within the metal complex.

The thiol group (-SH) of this compound is acidic and readily deprotonated in the presence of metal ions, particularly in basic or neutral solutions, to form a thiolate anion (—S⁻). Sulfur, being a soft donor atom according to the Hard and Soft Acids and Bases (HSAB) theory, forms strong covalent bonds with soft or borderline metal ions. Transition metals such as copper(II), nickel(II), cobalt(II), iron(III), and zinc(II) readily coordinate with the thiolate sulfur. nih.govresearchgate.net This metal-sulfur bond is a primary anchoring point for the coordination of the ligand.

The oxygen atom of the carbonyl group (C=O) acts as a second donor site. It possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate bond. The carbonyl oxygen is considered a hard donor atom. While the bond formed with the carbonyl oxygen may be weaker than the metal-thiolate bond, its participation is crucial for the chelating effect.

The most significant feature of this compound as a ligand is its ability to act as a bidentate chelating agent. The simultaneous coordination of the thiolate sulfur and the carbonyl oxygen to the same metal ion results in the formation of a stable five-membered chelate ring. This ring structure, comprising the metal ion, the sulfur atom, two carbon atoms, and the oxygen atom (M-S-C-C-O), is entropically favored and significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands. This phenomenon is known as the chelate effect. The formation of such stable complexes is a driving force in the coordination chemistry of this ligand. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure, stoichiometry, and properties.

Complexes of this compound with d-block transition metals are readily synthesized. A general method involves dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the corresponding metal salt (e.g., chlorides, nitrates, or acetates) with gentle heating and stirring. The pH of the solution may be adjusted to facilitate the deprotonation of the thiol group. The resulting solid complex can then be isolated by filtration.

The characterization of these complexes relies on several analytical methods:

Elemental Analysis : This technique is used to determine the empirical formula of the complex, which provides the metal-to-ligand ratio. For a divalent metal ion (M²⁺), a neutral complex with a 1:2 metal-to-ligand ratio, M(L)₂, is commonly formed, where L represents the deprotonated ligand.

Molar Conductance Measurements : These measurements in solvents like DMF or DMSO help to determine whether the complex is an electrolyte or a non-electrolyte. researchgate.net Low conductivity values typically indicate a neutral complex where any anions from the metal salt are not present as free ions, suggesting they have been replaced by the ligand or are part of the coordination sphere.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for confirming the coordination of the ligand. The disappearance of the S-H stretching vibration band (typically around 2550-2600 cm⁻¹) indicates the deprotonation of the thiol group and the formation of a metal-sulfur bond. Furthermore, a shift of the C=O stretching vibration band to a lower frequency (typically from ~1680 cm⁻¹ in the free ligand to ~1620-1650 cm⁻¹ in the complex) signifies the coordination of the carbonyl oxygen to the metal center. researchgate.net

Table 1: Expected Infrared Spectral Data for Metal Complexes of this compound

Compound/Complex ν(S-H) (cm⁻¹) ν(C=O) (cm⁻¹) ν(M-S) (cm⁻¹) ν(M-O) (cm⁻¹)
Ligand (HL) ~2570 ~1680 - -
[Ni(L)₂] Absent ~1645 ~420 ~510
[Cu(L)₂] Absent ~1630 ~435 ~525
[Co(L)₂] Absent ~1640 ~415 ~515

Note: Data are illustrative and based on values reported for analogous α-mercaptoketone and thiocarbohydrazone complexes. 'L' represents the deprotonated this compound ligand.

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the geometry of the coordination sphere. For instance, the d-d transitions observed for Ni(II) or Cu(II) complexes can help distinguish between square planar, tetrahedral, or octahedral geometries.

Magnetic Susceptibility Measurements : These measurements determine the magnetic moment of the complex, which reveals the number of unpaired electrons on the central metal ion. This information is crucial for deducing the oxidation state and the geometry of the metal center (e.g., distinguishing between high-spin and low-spin octahedral complexes or between square planar and tetrahedral geometries).

Based on these characterization methods, transition metal complexes of this compound are expected to form stable, neutral complexes with a 1:2 metal-to-ligand stoichiometry, exhibiting square planar or tetrahedral geometry for coordination number four, or octahedral geometry if solvent molecules also coordinate to the metal center.

No Specific Research Data Available for the

Despite a comprehensive search of available scientific literature, no specific research data could be found on the coordination chemistry of the compound this compound.

The requested sections and subsections for the article were:

Electronic and Magnetic Properties of Derived Coordination Compounds

While general information on the coordination chemistry of related α-mercaptoketones and other chlorophenyl-containing ligands is available, the user's strict instructions to focus solely on this compound and not introduce information from other compounds prevents the generation of the requested article.

Therefore, at this time, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline and content requirements for this compound due to a lack of published research on this specific compound.

Future Research Directions and Advanced Methodologies

Exploration of Green Chemistry Approaches for Synthesis and Transformation

Traditional synthetic routes to α-haloketones and their subsequent thio-derivatives often involve hazardous reagents and generate significant waste. wiley-vch.de Future research will increasingly focus on aligning the synthesis and transformation of 1-(4-Chlorophenyl)-2-mercaptoethanone with the principles of green chemistry. nih.gov

Key areas of exploration include:

Aqueous Media Synthesis : The use of water as a solvent is a cornerstone of green chemistry. Research has demonstrated that reactions between thioacids and α-haloketones can proceed smoothly and cleanly in water, affording high yields of thioester derivatives under mild conditions. researchgate.net This approach avoids volatile organic solvents and can simplify product isolation. Similarly, efficient synthesis of organic thioacetates, precursors to mercaptans, has been achieved in water. rsc.org

Photocatalytic Methods : Visible-light photocatalysis offers a sustainable energy source for chemical transformations. A green synthesis of α-keto thiol esters has been developed via the photocatalytic oxidative radical addition of thioic acids to alkenes, using an inexpensive organic photocatalyst, oxygen as the oxidant, and ethyl acetate (B1210297) as a green solvent, with water as the only byproduct. nih.gov

Safer Halogen Sources : To synthesize the precursor, 2-chloro-1-(4-chlorophenyl)ethanone, research is moving away from hazardous halogenating agents like gaseous chlorine or N-chlorosuccinimide. researchgate.net Alternative strategies involve using potassium chloride (KCl) as a non-hazardous halogen source in iron-catalyzed reactions that use oxygen as the terminal oxidant under visible light irradiation. researchgate.net

One-Pot Syntheses : Combining multiple reaction steps into a single, one-pot procedure enhances efficiency and reduces waste by eliminating intermediate workup and purification steps. nih.gov Future work could develop a one-pot synthesis starting from 4-chloroacetophenone, proceeding through in situ halogenation and subsequent reaction with a sulfur nucleophile to yield this compound.

In Silico Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new molecules with desired properties. neliti.com For this compound, in silico methods can guide the synthesis of derivatives with enhanced biological activity or material properties.

Future research in this area will likely involve:

Pharmacophore Modeling and Virtual Screening : Based on the structure of this compound, pharmacophoric features can be defined and used to screen large virtual libraries of compounds to identify new derivatives with high potential for specific biological targets. nih.gov

Molecular Docking : To predict the binding affinity and interaction modes of novel derivatives with specific protein targets, such as enzymes or receptors. neliti.complos.org For example, docking studies could explore interactions with enzymes like xanthine (B1682287) oxidase or various kinases, guiding the design of potent inhibitors. plos.orgnih.gov

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. neliti.com This early-stage screening helps to prioritize compounds with favorable drug-like properties and reduce late-stage failures in drug development.

Quantum Chemical Calculations : Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the compound and its derivatives. nih.govresearchgate.net This can help in predicting reaction mechanisms and designing molecules with specific electronic or optical properties.

Development of Catalytic Applications Utilizing the Compound or Its Metal Complexes

The sulfur atom in this compound makes it an excellent ligand for coordinating with metal ions. rsc.org The resulting metal complexes could exhibit novel catalytic properties. This opens a promising avenue for research, drawing parallels with the extensive applications of other organosulfur and organotellurium metal complexes in catalysis. rsc.orgnih.gov

Potential research directions include:

Synthesis of Novel Metal Complexes : Systematic synthesis and characterization of complexes with various transition metals (e.g., Palladium, Nickel, Copper, Ruthenium). nih.govnih.gov

Homogeneous Catalysis : Investigating the activity of these metal complexes as catalysts in key organic reactions such as cross-coupling reactions (e.g., Suzuki, Heck), C-H activation, and oxidation or reduction processes. rsc.orgnih.gov The electronic properties of the 4-chlorophenyl group and the coordination environment provided by the mercaptoethanone moiety could tune the catalytic activity and selectivity.

Asymmetric Catalysis : Development of chiral versions of the ligand, followed by complexation, could yield catalysts for enantioselective transformations, a critical area in pharmaceutical synthesis.

Investigation of Supramolecular Assembly and Interactions

Supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. This compound possesses structural features conducive to forming such assemblies.

Future investigations could focus on:

Crystal Engineering : Studying the single-crystal X-ray diffraction data to understand how intermolecular forces like hydrogen bonds (involving the thiol or enol form), π-π stacking (between the chlorophenyl rings), and halogen bonding direct the packing of molecules in the solid state. uky.edu

Self-Assembly in Solution : Exploring the formation of self-assembled structures, such as aggregates or gels, in different solvents. nih.gov Techniques like circular dichroism could detect the formation of chiral assemblies. nih.gov

Functional Materials : Designing derivatives that can self-assemble into materials with interesting photophysical or electronic properties, potentially for use in sensors or organic electronics. The interplay of hydrogen bonding and π–π stacking interactions is a powerful driver for creating such functional supramolecular polymers. researchgate.net

Advanced Spectroscopic Probes and in Situ Characterization Techniques

Understanding the detailed mechanisms of reactions involving this compound requires advanced analytical techniques capable of detecting transient intermediates and characterizing complex reaction mixtures in real-time.

Future research should leverage:

Time-Resolved Spectroscopy : Using techniques like pump-probe spectroscopy to study the dynamics of photochemical reactions or to observe short-lived intermediates on femtosecond to microsecond timescales.

In Situ NMR and IR Spectroscopy : Monitoring reactions as they occur within the spectrometer to gain mechanistic insights, identify intermediates, and optimize reaction conditions without the need for sampling. uantwerpen.be

Mass Spectrometry Techniques : Employing advanced mass spectrometry methods, such as electrospray ionization (ESI-MS), to intercept and characterize reactive intermediates in catalytic cycles or multi-step syntheses.

Single-Molecule Spectroscopy (SMS) : This technique allows for the study of individual molecules, providing insights into distributions and dynamics that are hidden in ensemble measurements. up.ac.za It could be used to probe the behavior of fluorescent derivatives or metal complexes in heterogeneous catalytic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, higher yields, and easier scalability. mdpi.comnih.gov The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly transitioning to this technology. thieme-connect.detue.nl

Future directions for this compound include:

Continuous-Flow Synthesis : Developing a multi-step flow process for the synthesis of the target compound and its derivatives. mdpi.com This would involve pumping reagents through heated or cooled tubes or packed-bed reactors, allowing for precise control over reaction time, temperature, and mixing.

Telescoped Reactions : Coupling multiple reaction steps in a continuous flow without isolating intermediates. nih.gov For example, the halogenation of 4-chloroacetophenone could be followed immediately by reaction with a sulfur source in a subsequent reactor module.

Automated Optimization : Integrating flow reactors with automated systems and in-line analytics (e.g., IR, HPLC) to rapidly screen reaction conditions and optimize for yield and purity. This high-throughput approach can significantly accelerate the discovery of new synthetic routes and derivatives.

Q & A

Q. What synthetic methodologies are typically employed for the preparation of 1-(4-Chlorophenyl)-2-mercaptoethanone?

The synthesis of this compound typically involves thiolation or sulfur incorporation into a ketone backbone. A common route is the reaction of 4-chlorophenyl precursors with mercaptoacetic acid derivatives under acidic or basic conditions. For example, analogous compounds like 2-[(4-chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one (12) were synthesized via nucleophilic substitution using thiol-containing reagents . Catalysts such as BF₃·Et₂O or phase-transfer catalysts may enhance reaction efficiency. Researchers should optimize solvent systems (e.g., DMF or THF) and reaction temperatures (60–100°C) to balance yield and purity.

Q. How is the purity of this compound assessed in academic research?

Purity assessment combines chromatographic and spectroscopic methods:

  • HPLC/GC-MS : Quantifies impurities using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Melting Point Analysis : Compare observed mp with literature values (e.g., derivatives like 2-amino-4'-chloroacetophenone hydrochloride melt at 262°C ).
  • TLC : Monitor reaction progress using silica gel plates and visualizing agents (e.g., iodine or UV).

Q. What spectroscopic techniques are used for structural elucidation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl) and thiol/ketone groups.
  • IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches.
  • X-ray Crystallography : Resolves molecular geometry, as demonstrated for analogs like 2-(4-chlorophenyl)-1-phenylethanone (20), which revealed planar ketone moieties and dihedral angles .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound across studies?

Contradictions in data (e.g., melting points or solubility) often arise from polymorphic forms or impurities. Mitigation strategies include:

  • Single-Crystal X-ray Diffraction : Validate molecular packing and polymorphism, as done for neolignan analogs .
  • DSC/TGA : Assess thermal stability and phase transitions.
  • Reproducibility Checks : Standardize synthetic protocols (e.g., solvent purity, drying methods) .

Table 1 : Key Physicochemical Properties

PropertyValue/TechniqueReference
Molecular FormulaC₈H₇ClOS
Melting Point~250–262°C (analogs)
Solubility (Water)<0.1 mg/mL (predicted)
Spectral Data (¹H NMR)δ 7.4–7.6 (4-Cl-C₆H₄), δ 3.2 (S-H)

Q. What strategies are effective in optimizing reaction yields for the synthesis of this compound under varying catalytic conditions?

Yield optimization requires systematic parameter screening:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for thiol-ketone coupling.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates.
  • Kinetic Studies : Use in-situ FTIR or Raman to monitor reaction progress and identify rate-limiting steps.
    For example, analogs like 2-[(4-chlorophenyl)thio]propan-1-one achieved 75–85% yields via Pd-catalyzed cross-coupling .

Q. How does computational modeling contribute to understanding the reactivity and interactions of this compound in biological systems?

  • DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., sulfur atom reactivity) .
  • Molecular Docking : Simulate binding to targets like HDAC enzymes, as suggested for hydroxypyrimidine derivatives derived from chlorophenyl ketones .
  • ADMET Prediction : Estimate pharmacokinetics (e.g., logP = 3.2 for analogs) to prioritize in vitro testing .

Methodological Recommendations

  • Contradictory Data Resolution : Cross-validate spectral and crystallographic data with published analogs (e.g., ).
  • Yield Improvement : Employ Design of Experiments (DoE) to optimize temperature, catalyst loading, and stoichiometry.
  • Biological Activity : Screen for HDAC inhibition using assays cited in hydroxypyrimidine studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.